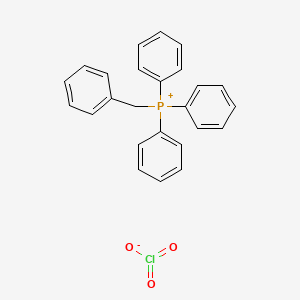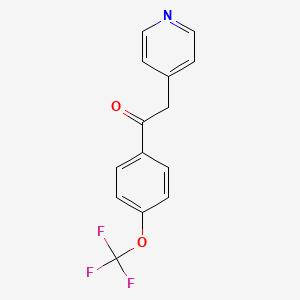
L-Methionine, L-alanyl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine, L-alanyl-L-alanyl- is a dipeptide compound composed of the amino acids L-methionine and L-alanine L-methionine is an essential amino acid that plays a crucial role in various metabolic processes, while L-alanine is a non-essential amino acid involved in protein synthesis and energy production
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-alanyl-L-alanyl- typically involves the coupling of L-methionine with L-alanyl-L-alanine. This can be achieved through peptide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-Methionine, L-alanyl-L-alanyl- can be achieved through biotechnological methods involving genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to overexpress the enzymes required for the biosynthesis of L-methionine and L-alanine, followed by peptide bond formation. This approach offers a more environmentally friendly and sustainable method compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine, L-alanyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in L-methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The carbonyl groups in the peptide bond can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like N-hydroxysuccinimide (NHS).
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Alcohol derivatives of the peptide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Methionine, L-alanyl-L-alanyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and its role in methionine metabolism.
Industry: Utilized in the production of specialized peptides and as a nutritional supplement in animal feed.
Wirkmechanismus
The mechanism of action of L-Methionine, L-alanyl-L-alanyl- involves its participation in various biochemical pathways. L-methionine is a precursor to S-adenosylmethionine (SAM), which is a key methyl donor in numerous methylation reactions. L-alanine plays a role in gluconeogenesis and energy production. The dipeptide form may enhance the stability and bioavailability of these amino acids, allowing for more efficient utilization in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with high water solubility and stability, used in clinical nutrition.
L-Alanyl-L-histidine: Studied for its acid-base interaction equilibria and thermodynamic properties.
L-Alanyl-L-alanine:
Uniqueness
L-Methionine, L-alanyl-L-alanyl- is unique due to the presence of L-methionine, which is an essential amino acid with sulfur-containing properties. This gives the compound distinct antioxidant and metabolic functions that are not present in other dipeptides like L-alanyl-L-glutamine or L-alanyl-L-histidine.
Eigenschaften
CAS-Nummer |
206558-72-7 |
|---|---|
Molekularformel |
C11H21N3O4S |
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21N3O4S/c1-6(12)9(15)13-7(2)10(16)14-8(11(17)18)4-5-19-3/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
VBDMWOKJZDCFJM-FXQIFTODSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



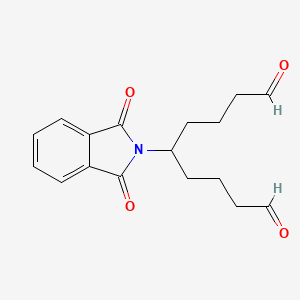
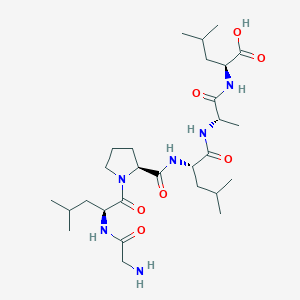

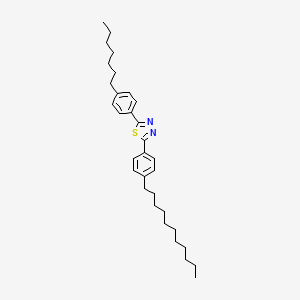

![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)

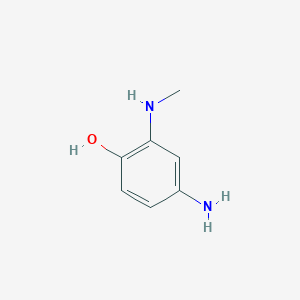
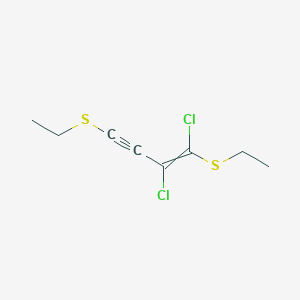

![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
